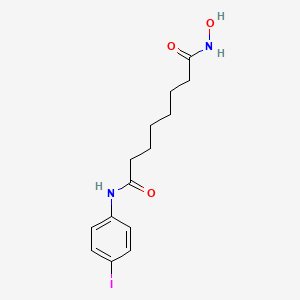

![molecular formula C4H8O4 B583606 D-[4-13C]Erythrose CAS No. 90913-08-9](/img/structure/B583606.png)

D-[4-13C]Erythrose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

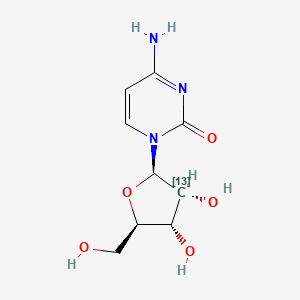

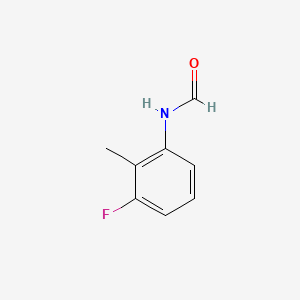

D-[4-13C]Erythrose is the D-enantiomer of erythrose . It is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family . The natural isomer is D-erythrose .

Synthesis Analysis

The synthesis of D-[4-13C]Erythrose involves carbonyl migrations and accompanying epimerizations . This process occurs down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . Employing chirally pure 1-13C-erythrose, 4-13C-erythrose, and 1-13C-threose, all the species formed as the carbonyl migrates down the four-carbon chain are identified .Molecular Structure Analysis

The molecular formula of D-[4-13C]Erythrose is C4H8O4 . The InChI string is InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 . The canonical SMILES is C(C(C(C=O)O)O)O .Chemical Reactions Analysis

The chemical reactions involving D-[4-13C]Erythrose include carbonyl migrations and accompanying epimerizations . Competing aldol reactions and oxidative fragmentation processes were also observed .Physical And Chemical Properties Analysis

D-[4-13C]Erythrose has a molecular weight of 120.10 g/mol . It is a plant metabolite .Aplicaciones Científicas De Investigación

Erythritol Production in Yarrowia lipolytica

Background: D-[4-13C]Erythrose plays a crucial role in the biosynthesis of erythritol, a natural sugar alcohol. Yarrowia lipolytica, an unconventional yeast, produces erythritol as an osmoprotectant to adapt to osmotic stress . Here’s how D-[4-13C]Erythrose contributes:

Mechanism:- Stable Isotope Tracing in Proteomics : Researchers use D-[4-13C]Erythrose to label proteins, allowing site-specific 13C incorporation studies .

- NAD(P)H Generation : D-ribose 5-phosphate and erythrose 4-phosphate, derived from the pentose phosphate pathway (PPP), contribute to NAD(P)H production in yeasts .

Mecanismo De Acción

Target of Action

D-[4-13C]Erythrose, a labeled form of D-Erythrose, primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical reactions, including the pentose phosphate pathway and the shikimate pathway, which are essential for the synthesis of nucleotides and aromatic amino acids, respectively .

Mode of Action

D-[4-13C]Erythrose interacts with its targets by serving as a substrate for the aforementioned enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, facilitated by these enzymes . The incorporation of the 13C label allows for the tracking of D-Erythrose through these biochemical reactions, providing insights into the compound’s interactions with its targets .

Biochemical Pathways

D-[4-13C]Erythrose is involved in the pentose phosphate pathway and the shikimate pathway . In the pentose phosphate pathway, it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . In the shikimate pathway, it serves as a precursor for the synthesis of aromatic amino acids . These pathways are critical for various cellular functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .

Pharmacokinetics

It is known that stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that D-[4-13C]Erythrose could potentially be tracked in biological systems, providing valuable information about its ADME properties .

Result of Action

The action of D-[4-13C]Erythrose results in the production of critical biochemical intermediates, such as glyceraldehyde 3-phosphate and fructose 6-phosphate in the pentose phosphate pathway . Additionally, it contributes to the synthesis of aromatic amino acids in the shikimate pathway . These molecular and cellular effects are essential for various biological functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .

Action Environment

The action of D-[4-13C]Erythrose can be influenced by various environmental factors. For instance, the efficiency of its conversion in biochemical pathways can be affected by the availability of other substrates and the presence of specific enzymes . Furthermore, factors such as pH and temperature can impact the stability and efficacy of D-[4-13C]Erythrose . .

Direcciones Futuras

The carbonyl migration-epimerization process occurring in D-[4-13C]Erythrose provides a basis for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios . This fundamental biochemical transformation may trace its origins back to an era that preceded enzymatic catalysis .

Propiedades

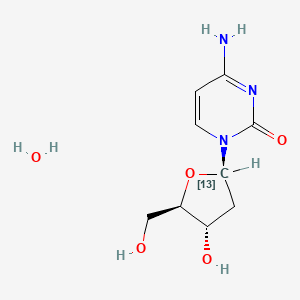

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)